molecular formula C18H18N2O5S3 B2483898 methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate CAS No. 2097862-50-3

methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate

Cat. No.: B2483898
CAS No.: 2097862-50-3
M. Wt: 438.53
InChI Key: NCCROXZQLULZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate is a useful research compound. Its molecular formula is C18H18N2O5S3 and its molecular weight is 438.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Chemical Modifications of Carbamates

Carbamate compounds undergo various biological and nonbiological modifications, including hydrolysis, oxidation, dealkylation, and conjugation, resulting in diverse products with potential applications in biodegradation, environmental studies, and possibly drug metabolism. Carbaryl, carbofuran, aldicarb, and methomyl are examples of carbamates that are metabolized in animals, plants, and insects through these processes, highlighting the biological significance and potential environmental impact of carbamates (Knaak Jb, 1971).

Synthesis of Carbamate Derivatives

The synthesis of methyl N-phenylcarbamate and dimethyl diphenylmethane dicarbamate showcases the chemical reactivity and versatility of carbamates. These compounds are important precursors for producing isocyanates and diisocyanates, which are crucial in the manufacture of polyurethanes and other polymers, indicating their industrial and pharmaceutical applications (V. Jakuš, E. Bojsová, 1992).

Antimicrobial Activity and Docking Study of Carbamate Derivatives

Novel hybrids of sulfonamide carbamates were synthesized and showed promising antimicrobial activities. This study not only underscores the potential of carbamate derivatives in developing new antimicrobial agents but also highlights the importance of molecular docking studies in understanding the interaction between these compounds and their biological targets, which could be relevant for drug design and discovery (Modather F Hussein, 2018).

Phenylcarbamate Derivatives for Analytical Characterization

The use of phenylcarbamate derivatives for the GC-MS characterization of hydroxyalkanoic acids in bacterial lipopolysaccharides exemplifies the analytical applications of carbamate derivatives. This approach allows for the precise and stable identification of fatty acids, which is crucial in microbiological research and could inform the understanding of bacterial endotoxins and their roles in infections and immunity (R. Hollingsworth, F. Dazzo, 1988).

Properties

IUPAC Name

methyl N-[4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S3/c1-25-18(22)20-12-4-6-13(7-5-12)28(23,24)19-11-14(21)15-8-9-17(27-15)16-3-2-10-26-16/h2-10,14,19,21H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCROXZQLULZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.